molecular formula C12H10BFO2 B126331 4-(4-Fluorophenyl)phenylboronic acid CAS No. 140369-67-1

4-(4-Fluorophenyl)phenylboronic acid

Cat. No. B126331
M. Wt: 216.02 g/mol
InChI Key: KHMFYFVXTICBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)phenylboronic acid is an organofluorine compound that is functionally related to phenylboronic acid . It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .


Molecular Structure Analysis

The molecular formula of 4-(4-Fluorophenyl)phenylboronic acid is C6H6BFO2 . The structure of the compound includes a boron atom bonded to two hydroxyl groups and a phenyl ring, which is further substituted with a fluorine atom .


Chemical Reactions Analysis

4-(4-Fluorophenyl)phenylboronic acid can participate in various chemical reactions. It can be used as a reactant in Suzuki coupling using microwave and triton B catalyst . It can also participate in Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids .


Physical And Chemical Properties Analysis

4-(4-Fluorophenyl)phenylboronic acid is a solid at room temperature . Its molecular weight is 139.92 g/mol . The compound has a melting point of 262-265 °C .

Scientific Research Applications

1. Neuroprotective Properties

4-Phenylbutyric acid (4-PBA) derivatives, structurally related to 4-(4-Fluorophenyl)phenylboronic acid, have demonstrated neuroprotective effects. For instance, Sodium 4-Phenylbutyrate showed significant protective effects against cerebral ischemic injury by reducing endoplasmic reticulum (ER)-mediated apoptosis and inflammation, indicating its potential in treating conditions like stroke (Qi et al., 2004).

2. Modulation of Inflammatory Processes

The compound has also been involved in studies related to anti-inflammatory properties. For example, 4-Phenylbutyric acid showed promising results in modulating autophagy in osteoclasts, suggesting its role in protecting against lipopolysaccharide-induced bone loss and highlighting its therapeutic potential for inflammatory bone loss (Park et al., 2018).

3. Antitumor and Anticancer Properties

Further, analogs of 4-(4-Fluorophenyl)phenylboronic acid have demonstrated antitumor activities. Notably, compounds like 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt exhibited efficacy against a spectrum of human solid tumors and are being developed as Phase 1 anticancer agents (Dexter et al., 1985).

4. Potential in Treating Diabetes and Secondary Infections

A catecholic amide with halogen moieties, structurally akin to 4-(4-Fluorophenyl)phenylboronic acid, was found to significantly reduce blood sugar levels in diabetic rats and showed antibacterial activity, indicating its potential as an antidiabetic and antibacterial compound (Misra et al., 2016).

Safety And Hazards

4-(4-Fluorophenyl)phenylboronic acid is harmful if swallowed and may cause skin, eye, and respiratory irritation .

Relevant Papers There are several papers related to 4-(4-Fluorophenyl)phenylboronic acid, but the specific details of these papers are not provided in the search results .

properties

IUPAC Name

[4-(4-fluorophenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMFYFVXTICBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566566
Record name (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)phenylboronic acid

CAS RN

140369-67-1
Record name (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.